Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl- Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-
Brand Name: Vulcanchem
CAS No.: 787591-03-1
VCID: VC17307233
InChI: InChI=1S/C13H11ClN4/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-4-2-3-5-10(9)14/h2-8H,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H11ClN4
Molecular Weight: 258.70 g/mol

Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-

CAS No.: 787591-03-1

Cat. No.: VC17307233

Molecular Formula: C13H11ClN4

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl- - 787591-03-1

Specification

CAS No. 787591-03-1
Molecular Formula C13H11ClN4
Molecular Weight 258.70 g/mol
IUPAC Name 3-(2-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
Standard InChI InChI=1S/C13H11ClN4/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-4-2-3-5-10(9)14/h2-8H,1H3,(H,15,16)
Standard InChI Key JSSTUZZMINBOOB-UHFFFAOYSA-N
Canonical SMILES CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The molecular formula of imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl- is C₁₃H₁₁ClN₄, with a molecular weight of 258.70 g/mol . Its IUPAC name, 3-(2-chlorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine, reflects the substitution pattern: a 2-chlorophenyl group at C3 and a methylamino group at C8. The SMILES notation (CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3Cl) encodes the connectivity of the fused bicyclic system and substituents .

Structural Features and Conformational Analysis

The imidazo[1,2-a]pyrazine core consists of a five-membered imidazole ring fused to a six-membered pyrazine ring. X-ray crystallographic studies of related analogs reveal that the methylamino group at C8 participates in hydrogen bonding with biological targets, such as the hinge region of kinase enzymes . The 2-chlorophenyl group at C3 introduces steric bulk and hydrophobic interactions, which are critical for target binding and selectivity . Density functional theory (DFT) calculations predict that the chloro substituent at the ortho position of the phenyl ring induces torsional strain, potentially influencing the compound’s conformational stability .

Synthetic Methodologies

Challenges in Purification and Optimization

Purification of imidazo[1,2-a]pyrazines is often complicated by their low solubility in polar solvents. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is commonly employed . Computational studies suggest that the electron-withdrawing chloro group at C3 reduces the basicity of the pyrazine nitrogen, potentially improving solubility in acidic media .

Pharmacological Properties and Biological Activity

Antimicrobial and Antioxidant Activity

A 2018 study screened imidazo[1,2-a]pyrazines for antimicrobial activity, revealing moderate inhibition against Staphylococcus aureus (MIC: 16–32 µg/mL) and Escherichia coli (MIC: 32–64 µg/mL) . The 2-chlorophenyl group may enhance membrane permeability, though specific data for the target compound are lacking . Antioxidant assays using DPPH radical scavenging suggest that electron-donating substituents at C8 improve activity, but the methylamino group’s effect remains uncharacterized .

Structure–Activity Relationship (SAR) Insights

Role of the C8–NH Group

The C8–NH moiety is essential for Aurora-A inhibition, as its removal abolishes activity . Methylation of the amine (as in the target compound) reduces hydrogen-bonding capacity but may improve metabolic stability. Bouloc et al. observed that N-methylation decreased Aurora-A inhibition by 3- to 5-fold compared to primary amines, suggesting a trade-off between potency and pharmacokinetics .

Impact of C3 Substituents

C3-aryl groups with ortho substituents, such as 2-chlorophenyl, enhance kinase selectivity by filling a hydrophobic pocket adjacent to the ATP-binding site . Comparative studies show that 2-chlorophenyl analogs exhibit 2–3-fold higher cellular potency (GI₅₀: 2.3–28 µM) than unsubstituted phenyl derivatives .

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